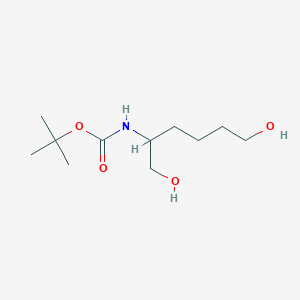

tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate

Description

tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate is a carbamate derivative characterized by a six-carbon chain with hydroxyl groups at positions 1 and 6 and a tert-butoxycarbonyl (Boc) protected amine at position 2. This compound is widely used in organic synthesis, particularly as a bifunctional intermediate for peptide coupling, polymer chemistry, and drug development due to its dual hydroxyl groups, which enhance hydrophilicity and reactivity in esterification or crosslinking reactions .

Properties

IUPAC Name |

tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12-9(8-14)6-4-5-7-13/h9,13-14H,4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUPAVBZZQGEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(CCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Nucleophilic Substitution Followed by Boc Protection

A common approach involves introducing the amine group into a diol backbone via nucleophilic substitution, followed by Boc protection.

Activation of Hydroxyl Groups

1,6-Hexanediol is selectively activated at the secondary hydroxyl position (C2) using tosyl chloride or mesyl chloride in anhydrous conditions. For example:

- Step 1 : 1,6-Hexanediol (1 eq) is treated with mesyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA, 1.5 eq) at 0–5°C for 2 h.

- Step 2 : The resulting mesylate undergoes substitution with aqueous ammonia (2 eq) in tetrahydrofuran (THF) at 60°C for 12 h to yield 2-amino-1,6-hexanediol.

Boc Protection

The amine is protected using di-tert-butyl dicarbonate (Boc anhydride):

Reductive Amination of Diketones

This method leverages reductive amination to introduce the amine group into a diketone precursor.

Synthesis of 2-Oxo-1,6-hexanediol

1,6-Hexanediol is oxidized selectively at C2 using a Ru-based catalyst under oxygen atmosphere:

- Conditions : 1,6-Hexanediol (1 eq), Ru/C (5 wt%), H₂O, 80°C, O₂ (5 bar), 12 h.

- Yield : 70% 2-oxo-1,6-hexanediol.

Reductive Amination

The ketone is converted to an amine via reductive amination:

Epoxide Ring-Opening with Ammonia

Epoxide intermediates enable precise control over stereochemistry and functional group placement.

Epoxidation of 1,5-Hexadiene

1,5-Hexadiene is epoxidized using m-chloroperbenzoic acid (mCPBA):

Epoxide Ring-Opening

The epoxide is treated with ammonia to generate the amino diol:

Optimization and Catalytic Systems

Purification and Characterization

Crystallization

Post-reaction mixtures are concentrated and crystallized using weak polar solvents:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 85–90 | 98 | Scalable, minimal byproducts |

| Reductive Amination | 70–75 | 95 | Stereochemical control |

| Epoxide Ring-Opening | 80–85 | 97 | High regioselectivity |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

Chemistry: tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process and can be easily removed under mild conditions .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-protected amines in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be converted into active drugs in the body. This compound can be used to deliver amine-containing drugs in a controlled manner .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also used as an intermediate in the production of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate involves the formation of a stable carbamate group that protects the amine functionality. The carbamate group can be cleaved under acidic or basic conditions to release the free amine. This property makes it useful in various synthetic and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Alkyl Chain Carbamates

tert-Butyl N-(6-Hydroxyhexyl)carbamate (CAS 75937-12-1)

- Structure : Features a single hydroxyl group at the terminal position of a hexyl chain, with the Boc group at the amine.

- Properties : Reduced hydrophilicity compared to the dihydroxy variant. Commonly used in solid-phase peptide synthesis (SPPS) as a spacer or linker due to its terminal hydroxyl group .

- Synthesis: Prepared via Boc protection of 6-aminohexanol, followed by purification.

Comparison :

| Property | tert-Butyl N-(1,6-dihydroxyhexan-2-yl)carbamate | tert-Butyl N-(6-hydroxyhexyl)carbamate |

|---|---|---|

| Hydroxyl Groups | 2 (positions 1 and 6) | 1 (position 6) |

| Hydrophilicity | Higher | Moderate |

| Reactivity | Bifunctional (esterification, crosslinking) | Monofunctional (linker applications) |

Halogenated Alkyl Carbamates

tert-Butyl N-(6-Bromohexyl)carbamate

- Structure : Replaces the hydroxyl group with a bromine atom at position 4.

- Properties : Higher reactivity in nucleophilic substitution (e.g., Suzuki coupling) due to the bromo group. Used in the synthesis of N-cyclopentyl derivatives and macrocycles .

- Synthesis : Derived from 6-bromohexylamine via Boc protection.

Comparison :

| Property | This compound | tert-Butyl N-(6-bromohexyl)carbamate |

|---|---|---|

| Functional Group | Dual hydroxyl | Bromine |

| Reactivity | Hydroxyl-driven (e.g., ester formation) | Halogen-driven (e.g., alkylation) |

| Applications | Drug delivery, polymers | Intermediate for cross-coupling |

Bicyclic and Spirocyclic Carbamates

tert-Butyl N-(2-Azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7)

- Structure : Incorporates a rigid bicyclic framework with an embedded amine.

- Properties : Enhanced conformational rigidity improves binding specificity in drug candidates targeting enzymes or receptors .

- Applications : Used in CNS drug discovery due to blood-brain barrier permeability.

tert-Butyl N-{5,5-Dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate

Comparison :

| Property | This compound | Bicyclic/Spiro Derivatives |

|---|---|---|

| Flexibility | High (linear chain) | Low (rigid rings) |

| Pharmacological Relevance | Limited | High (target specificity) |

Aromatic Carbamates

tert-Butyl N-(3-Chloro-4-fluorophenyl)carbamate

Comparison :

| Property | This compound | Aromatic Carbamates |

|---|---|---|

| Solubility | High in polar solvents | Moderate (hydrophobic aromatic core) |

| Stability | Prone to oxidation (hydroxyl groups) | Higher (halogen stabilization) |

Biological Activity

tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate is a carbamate derivative that has garnered attention in various fields of research, particularly in organic synthesis, medicinal chemistry, and biological studies. This compound is recognized for its protective group capabilities in peptide synthesis and its potential applications as a prodrug. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The chemical formula of this compound is . It features two hydroxyl groups that enhance its solubility and reactivity compared to other carbamates. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications.

The biological activity of this compound primarily stems from its ability to protect amine functionalities during chemical reactions. The carbamate group can be cleaved under acidic or basic conditions to release the free amine, which can then participate in biological processes or further chemical transformations.

Biological Applications

1. Enzyme Mechanisms and Protein-Ligand Interactions

The compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-protected amines in biological systems, which is crucial for drug design and biochemical research.

2. Prodrug Potential

In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that become active upon metabolic conversion within the body. This characteristic may facilitate the controlled delivery of amine-containing drugs, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition : A research study demonstrated that derivatives of carbamates could inhibit specific enzymes involved in metabolic pathways. The presence of hydroxyl groups in this compound may enhance its binding affinity to target enzymes .

- Prodrug Development : Another study focused on developing prodrugs based on this carbamate structure. The results indicated that modifications to the carbamate moiety could improve bioavailability and therapeutic outcomes in animal models .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Hydroxyl Groups | Solubility | Biological Activity |

|---|---|---|---|

| This compound | 2 | High | Enzyme inhibition |

| tert-butyl N-hydroxycarbamate | 1 | Moderate | Limited |

| tert-butyl (2-aminophenyl)carbamate | 0 | Low | Anticancer |

This table illustrates that the presence of two hydroxyl groups significantly enhances solubility and potential biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for tert-butyl N-(1,6-dihydroxyhexan-2-yl)carbamate?

- Methodological Answer : The compound can be synthesized via a coupling reaction using carbodiimide reagents (e.g., EDCI or DCC) with hydroxyhexane diol and Boc-protected amine intermediates. Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) is critical to minimize byproducts like over-alkylated derivatives .

Q. How can the stereochemical configuration and molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography (via SHELXL or SIR97 for refinement ) to resolve the 3D structure. Complementary techniques include:

- NMR : Assign diastereotopic protons (e.g., δ 1.4 ppm for tert-butyl, δ 3.6–4.0 ppm for hydroxyl and carbamate groups).

- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]+ ~290–300 Da).

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1680 cm⁻¹ (C=O stretch) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to acidic/basic conditions (pH <5 or >9 accelerates degradation). Monitor stability via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) over 6 months .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of derivatives (e.g., mono- vs. di-substituted hydroxyhexane intermediates) be addressed?

- Methodological Answer : Employ orthogonal protection strategies (e.g., TBDMS for primary hydroxyl groups) to direct carbamate formation to the secondary amine. Kinetic studies using in situ FTIR or reaction calorimetry can optimize stoichiometry and reaction time to favor mono-substitution .

Q. What experimental approaches are suitable for analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or GPCRs).

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the compound on a CM5 chip and flowing purified protein .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target modulation (Western blot for downstream signaling markers) in HEK293 or HeLa cells .

Q. How can contradictory crystallographic and spectroscopic data (e.g., bond length discrepancies) be resolved?

- Methodological Answer : Cross-validate X-ray data (SHELXL refinement ) with DFT calculations (B3LYP/6-31G* level) to reconcile bond length/angle mismatches. For NMR, use 2D NOESY to confirm spatial proximity of protons and rule out alternative conformations .

Q. What strategies mitigate oxidation or hygroscopicity during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound in amber vials with molecular sieves (3Å) to reduce moisture uptake.

- Antioxidant Additives : Include 0.1% BHT in stock solutions to prevent radical-mediated degradation.

- Karl Fischer Titration : Quantify residual water content (<0.1% w/w) to ensure stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.